molecular formula C17H22FN5OS B1220894 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B1220894
M. Wt: 363.5 g/mol
InChI Key: XHXQDKWGZLPLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide is an anilide.

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound is involved in the synthesis of various novel derivatives. For instance, it is used in the synthesis of new triazole derivatives, which are then investigated for their antimicrobial activities (Altıntop et al., 2011). Similarly, it plays a role in the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, which is characterized by various spectroscopic methods (Panchal & Patel, 2011).

  • Antimicrobial and Antifungal Properties : Studies have shown that derivatives of this compound exhibit potent antimicrobial and antifungal properties. This includes activity against various Candida species and pathogenic bacteria (Çavușoğlu et al., 2018), as well as inhibition of mushroom tyrosinase, which is a potential target for melanogenesis inhibitors (Hassan et al., 2022).

  • Potential in Cancer Research : Some derivatives of this compound have shown promising results in cancer research. For example, new 1,2,4-triazoles synthesized using this compound have been evaluated as potential antiproliferative agents, especially against lung cancer (Yurttaş et al., 2020). Additionally, certain analogs have exhibited selective cytotoxicity against specific cancer cell lines (Ostapiuk et al., 2015).

  • Development of Anti-inflammatory and Analgesic Agents : Research has also explored the use of derivatives of this compound in developing anti-inflammatory and analgesic agents. For example, new substituted 1,2,4-triazoles have been synthesized and evaluated for their potential anti-inflammatory and anti-nociceptive activities (Upmanyu et al., 2011).

properties

Product Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide

Molecular Formula

C17H22FN5OS

Molecular Weight

363.5 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C17H22FN5OS/c1-11-7-8-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h7-9,12H,2-6,10,19H2,1H3,(H,20,24)

InChI Key

XHXQDKWGZLPLHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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